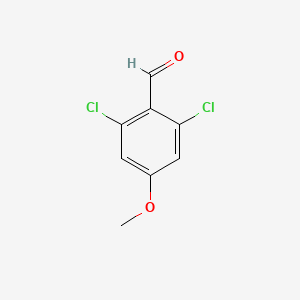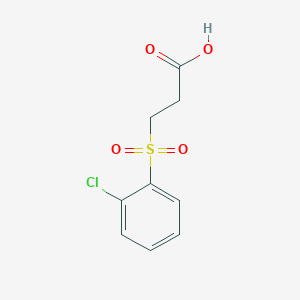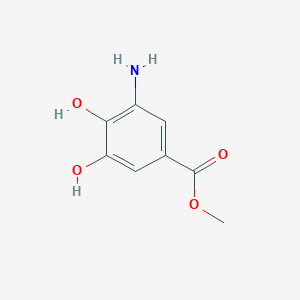
Methyl 3-amino-4,5-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4,5-dihydroxybenzoate is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzoic acid, featuring amino and hydroxyl groups that contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,5-dihydroxybenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,4-dihydroxybenzoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the amino group.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Methyl 3-amino-4,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
科学研究应用
Methyl 3-amino-4,5-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of methyl 3-amino-4,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to participate in redox reactions and form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect the overall biochemical environment.
相似化合物的比较
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 3,5-dihydroxybenzoate: Another derivative with hydroxyl groups in different positions, leading to different chemical and biological properties.
3,5-Dihydroxybenzoic acid: A related compound with carboxyl and hydroxyl groups, used in various chemical applications.
Uniqueness
Methyl 3-amino-4,5-dihydroxybenzoate is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
IUPAC Name |
methyl 3-amino-4,5-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDLAYOQDWYSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)
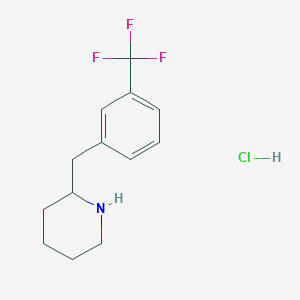
![(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine](/img/structure/B2808010.png)
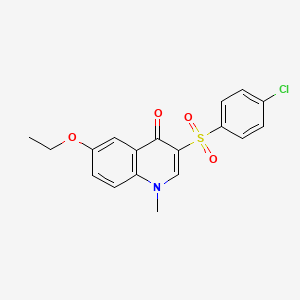
![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)
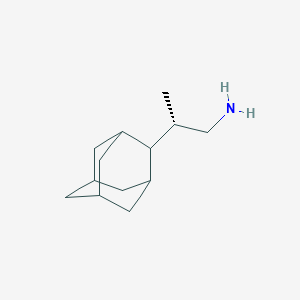
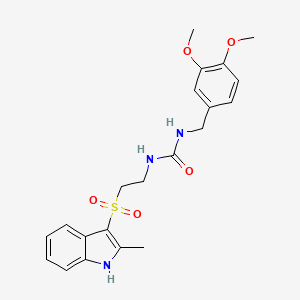
![N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B2808024.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2808025.png)
![1-(2,4-dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)
![methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2808028.png)
